N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural framework, which includes multiple aromatic rings and a diazacyclopenta[cd]azulene core. The presence of different functional groups such as methoxy, methyl, and dichlorophenyl groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Diazacyclopenta[cd]azulene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazacyclopenta[cd]azulene ring system.
Functional Group Introduction:
Carboxamide Formation: The final step typically involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various receptors or enzymes.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its diverse functional groups and structural complexity suggest it could interact with multiple biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide exerts its effects is likely complex and multifaceted. It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure suggests it could engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
Uniqueness
The uniqueness of N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit distinct reactivity and biological activity due to the presence of the 4-methylphenyl group, which can influence its interaction with molecular targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C31H27Cl2N3O2 |
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Molecular Weight |
544.5 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-6-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C31H27Cl2N3O2/c1-19-6-8-20(9-7-19)27-18-36-29(30(37)34-22-12-15-25(32)26(33)17-22)28(21-10-13-23(38-2)14-11-21)24-5-3-4-16-35(27)31(24)36/h6-15,17-18H,3-5,16H2,1-2H3,(H,34,37) |
InChI Key |
IXJYPVRAGHXSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)OC)C(=O)NC6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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